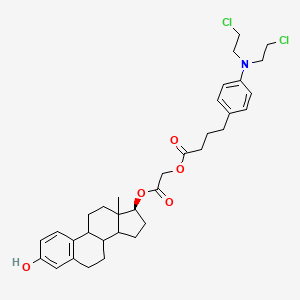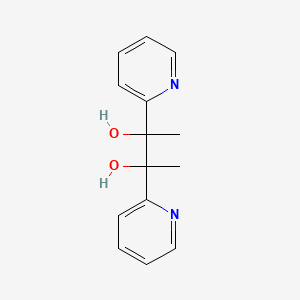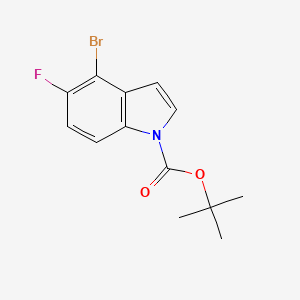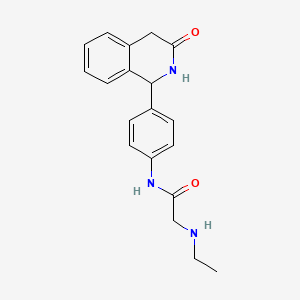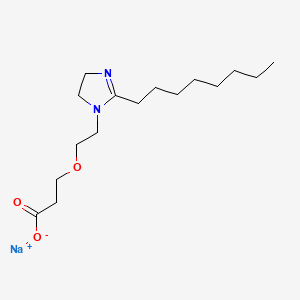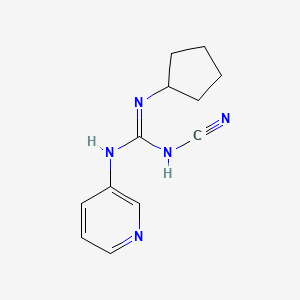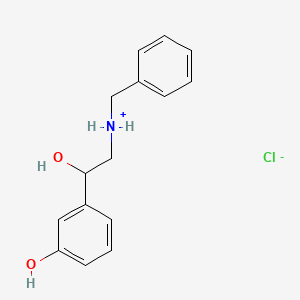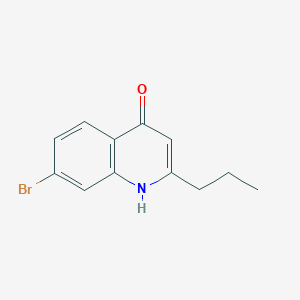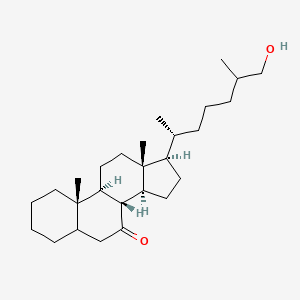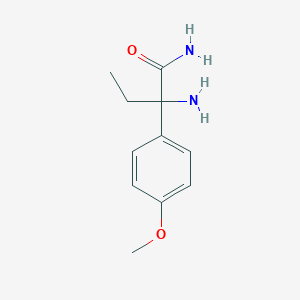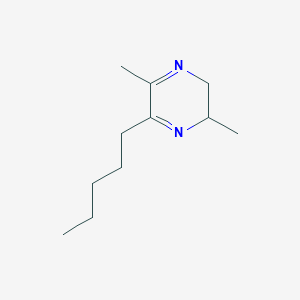
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine is an organic compound with the molecular formula C11H20N2 and a molecular weight of 180.2899 . It belongs to the class of pyrazines, which are known for their diverse biological functions and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine can be synthesized through the condensation of amino-acetone molecules. This reaction typically involves the cyclodimerization of α-aminoketones or α-aminoaldehydes . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the proper formation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The specific methods and conditions used in industrial production are proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyrazine to its corresponding pyrazine derivative.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Substitution reactions can introduce different substituents to the pyrazine ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2,5-dimethylpyrazine, while substitution reactions can produce a variety of substituted pyrazines with different functional groups .
Aplicaciones Científicas De Investigación
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the biological functions of pyrazines.
Medicine: Research into its potential therapeutic properties, such as antibacterial and antiviral activities, is ongoing.
Industry: It is used in the production of flavors and fragrances due to its unique aroma properties
Mecanismo De Acción
The mechanism by which 3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to the compound’s structural features and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazine: A simpler pyrazine derivative with similar chemical properties.
3-Ethyl-2,5-dimethylpyrazine: Another alkyl-substituted pyrazine with distinct aroma properties.
2,5-Dimethyl-3-(2-methylbutyl)-pyrazine: A compound used for chemical defense by certain insects.
Uniqueness
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine is unique due to its specific pentyl and dimethyl substitutions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
539826-71-6 |
|---|---|
Fórmula molecular |
C11H20N2 |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2,5-dimethyl-6-pentyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C11H20N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h9H,4-8H2,1-3H3 |
Clave InChI |
WGZOVGGCHYCMNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC(CN=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


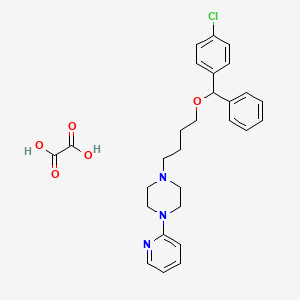
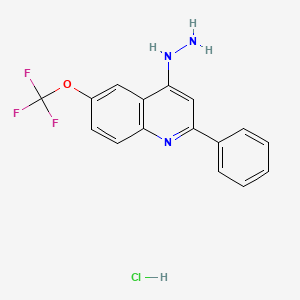
![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
